molecular formula C20H28N4O2 B13249734 tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate

tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B13249734
M. Wt: 356.5 g/mol
InChI Key: HQYMBLMGRPVIGR-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a benzyl group and a methyl-pyrazole moiety

Preparation Methods

The synthesis of tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Methyl-Pyrazole Moiety: This step involves the formation of the pyrazole ring followed by its attachment to the pyrrolidine ring.

    Addition of the tert-Butyl Carbamate Group:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

tert-Butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives.

    Industrial Applications: It may find use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The benzyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

tert-Butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate can be compared with other similar compounds such as:

    tert-Butyl N-[1-benzyl-4-(1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate: Lacks the methyl group on the pyrazole ring, which may affect its biological activity.

    tert-Butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-3-yl]carbamate: The position of the methyl group on the pyrazole ring is different, potentially altering its interaction with molecular targets.

    tert-Butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate: The pyrazole ring is substituted at a different position, which may influence its chemical reactivity and biological properties.

Properties

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

IUPAC Name

tert-butyl N-[1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C20H28N4O2/c1-20(2,3)26-19(25)22-18-14-24(11-15-8-6-5-7-9-15)13-17(18)16-10-21-23(4)12-16/h5-10,12,17-18H,11,13-14H2,1-4H3,(H,22,25)

InChI Key

HQYMBLMGRPVIGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C2=CN(N=C2)C)CC3=CC=CC=C3

Origin of Product

United States

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